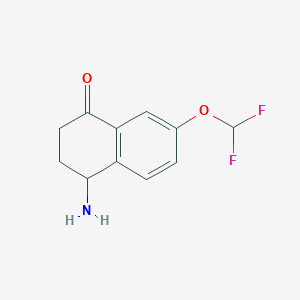
4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a tetrahydronaphthalenone core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological and chemical properties .
Scientific Research Applications
4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of fluorescent sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it targets the quorum sensing pathways in bacteria, thereby inhibiting their communication and biofilm formation . In medicinal research, it may interact with neurotransmitter pathways, offering potential therapeutic effects for neurological conditions .
Comparison with Similar Compounds
4-Amino-7-chloroquinoline: Known for its use in antimalarial drugs.
4-Amino-7-nitrobenz-2-oxa-1,3-diazole: Used in the development of fluorescent sensors.
Uniqueness: 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one stands out due to its difluoromethoxy group, which imparts unique chemical properties and enhances its potential for various applications. Its ability to inhibit quorum sensing and its potential therapeutic effects make it a compound of significant interest in both research and industry .
Properties
Molecular Formula |
C11H11F2NO2 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
4-amino-7-(difluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)16-6-1-2-7-8(5-6)10(15)4-3-9(7)14/h1-2,5,9,11H,3-4,14H2 |
InChI Key |
VEPBBSLKWKIBHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C1N)C=CC(=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


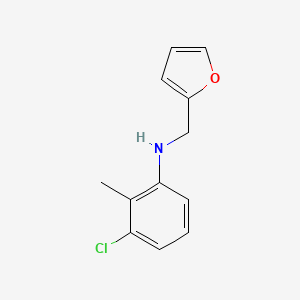
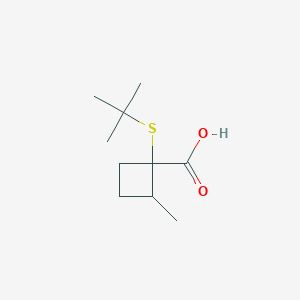
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
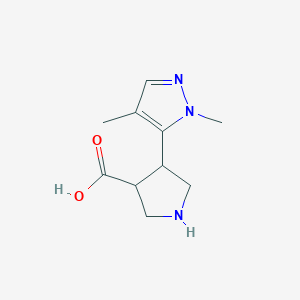
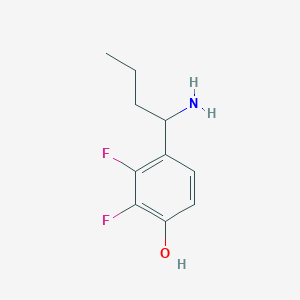
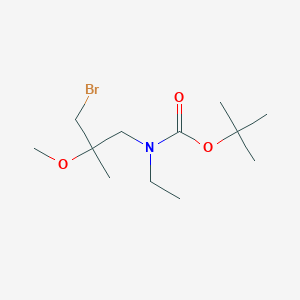
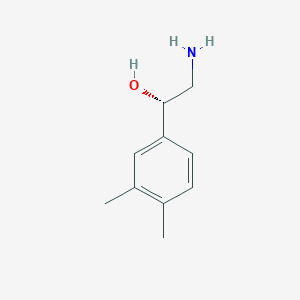
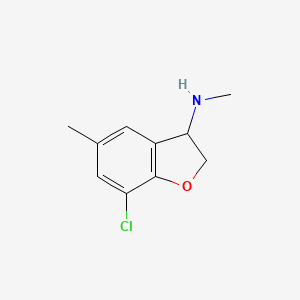
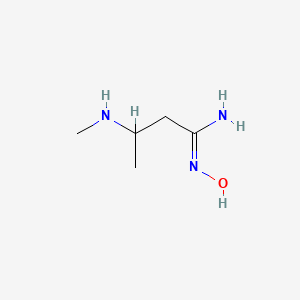
![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)
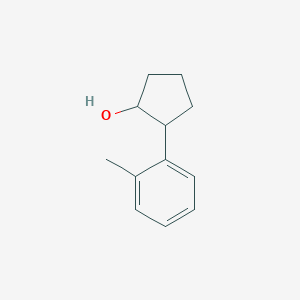
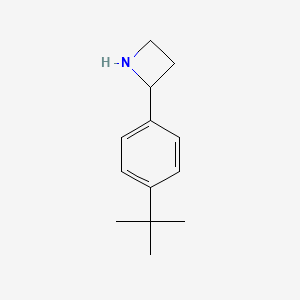
![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
![1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13305972.png)
